3-Benzyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole
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Overview
Description
3-Benzyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with phenylphosphine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents such as toluene or dichloromethane, and requires heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alkoxides; reactions may require the presence of a base and are often performed under reflux conditions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Substituted azaphospholes
Scientific Research Applications
3-Benzyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to coordinate with metal centers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical transformations allows it to interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2-benzyl-4,5-dihydro-3H-1,3-azaphosphole
- 2-Phenyl-3-benzyl-4,5-dihydro-3H-1,3-azaphosphole
- 3-Benzyl-2-phenyl-4,5-dihydro-1H-1,3-azaphosphole
Uniqueness
3-Benzyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole is unique due to its specific arrangement of benzyl and phenyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
110519-72-7 |
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Molecular Formula |
C16H16NP |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
3-benzyl-2-phenyl-4,5-dihydro-1,3-azaphosphole |
InChI |
InChI=1S/C16H16NP/c1-3-7-14(8-4-1)13-18-12-11-17-16(18)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
MESASSCACCKJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(C(=N1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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